molecular formula C9H14N4S B1378473 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide CAS No. 1421602-06-3

3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide

Cat. No.: B1378473
CAS No.: 1421602-06-3
M. Wt: 210.3 g/mol
InChI Key: IYCFXKPCKLNNQY-UHFFFAOYSA-N
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Description

3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted with an amino group, a cyclopentyl group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form 1-cyclopentyl-1H-pyrazole. This intermediate is then reacted with thiocarbamide under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbothioamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carbothioamide group.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets. The amino group and the carbothioamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
  • 4-amino-1H-pyrazole
  • 5-amino-1H-pyrazole-4-carbonitrile

Uniqueness

3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The cyclopentyl group also contributes to its unique steric and electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-1-cyclopentylpyrazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4S/c10-8-7(9(11)14)5-13(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12)(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCFXKPCKLNNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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